![molecular formula C18H16O3 B2618450 (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one CAS No. 210360-91-1](/img/structure/B2618450.png)
(2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
“(2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one” is a chemical compound with the CAS Number: 210360-91-1 . It is also known by the synonym "6-hydroxy-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one" .
Molecular Structure Analysis
The molecular weight of this compound is 280.32 . The InChI Code is "1S/C18H16O3/c1-11(2)13-5-3-12(4-6-13)9-17-18(20)15-8-7-14(19)10-16(15)21-17/h3-11,19H,1-2H3/b17-9-" . This information can be used to analyze the molecular structure of the compound.More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .
Scientific Research Applications
- Researchers have explored its ability to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage .
- Studies have examined its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. These findings suggest its potential therapeutic use in conditions like arthritis and inflammatory disorders .
- Although more studies are needed, initial results indicate that this compound may have anticancer properties, making it an interesting candidate for further research .
- Preliminary data suggest that it exhibits antimicrobial effects, potentially inhibiting the growth of pathogenic microorganisms. Further studies could explore its mechanism of action and potential clinical applications .
- Studies have explored its impact on neuronal cell lines, oxidative stress, and neuroinflammation. These findings hint at its potential role in preserving brain health .
Antioxidant Activity
Anti-Inflammatory Properties
Anticancer Potential
Antimicrobial Activity
Neuroprotective Effects
Crystallography and Structural Chemistry
Safety and Hazards
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-11(2)13-5-3-12(4-6-13)9-17-18(20)15-8-7-14(19)10-16(15)21-17/h3-11,19H,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSPYQJGWFNPLZ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one |
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